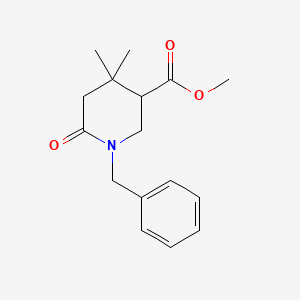
Methyl 1-benzyl-4,4-dimethyl-6-oxopiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzyl-4,4-dimethyl-6-oxopiperidine-3-carboxylate is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and oxo groups. Its molecular formula is C15H21NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4,4-dimethyl-6-oxopiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and methyl acrylate.
Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine.
Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide to form 1-benzyl-3-methoxycarbonyl-4-piperidone.
Final Product:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the starting materials and intermediates.
Controlled Conditions: Maintaining precise temperature and pressure conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4,4-dimethyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form alcohol derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Alcohol Derivatives: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Oxidized Derivatives: From oxidation reactions.
Scientific Research Applications
Methyl 1-benzyl-4,4-dimethyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: The compound is used as a building block for complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4,4-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can also bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: Similar structure but lacks the dimethyl substitution.
1-Benzyl-3-methoxycarbonyl-4-piperidone: Another related compound with a different substitution pattern.
Uniqueness
Methyl 1-benzyl-4,4-dimethyl-6-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 1-benzyl-4,4-dimethyl-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2)9-14(18)17(11-13(16)15(19)20-3)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
GNNQAUSHGOFGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(CC1C(=O)OC)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


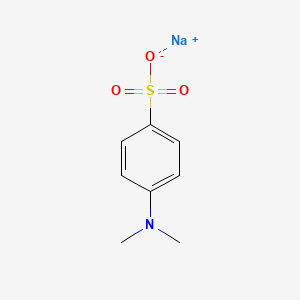
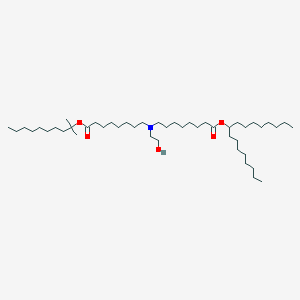
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354024.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13354034.png)
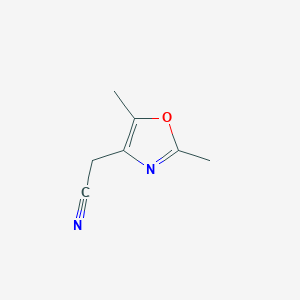
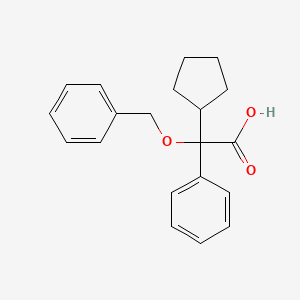
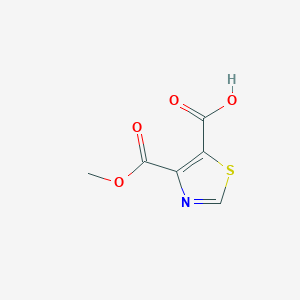
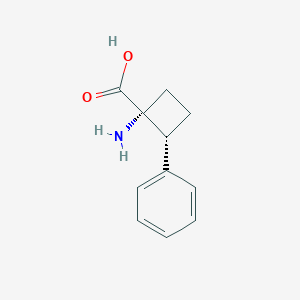
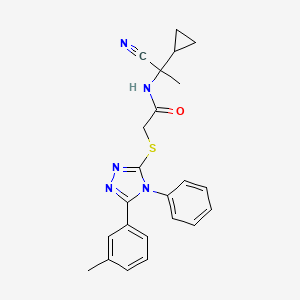
![3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354077.png)
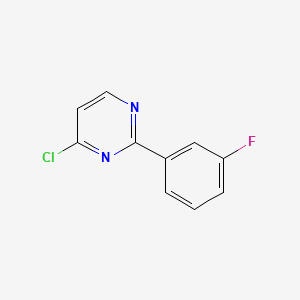
![Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B13354084.png)

![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13354086.png)
